molecular formula C19H26N2O4S2 B2372951 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 899747-82-1

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2372951
CAS No.: 899747-82-1
M. Wt: 410.55
InChI Key: XXIXCBVNHCHFML-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the methoxy and dimethyl groups can be achieved through electrophilic aromatic substitution reactions. The morpholino and thiophen-2-yl groups are introduced via nucleophilic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and the presence of catalysts are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly for targeting specific enzymes or receptors involved in disease processes.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides with different substituents, such as:

  • 2-methoxy-4,5-dimethylbenzenesulfonamide
  • N-(2-morpholinoethyl)benzenesulfonamide
  • 2-thiophen-2-ylbenzenesulfonamide

Uniqueness

The uniqueness of 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-14-11-17(24-3)19(12-15(14)2)27(22,23)20-13-16(18-5-4-10-26-18)21-6-8-25-9-7-21/h4-5,10-12,16,20H,6-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXCBVNHCHFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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